苯并(a)芘-3-O-葡萄糖醛酸苷

描述

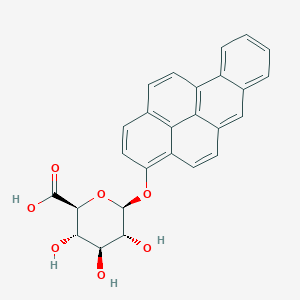

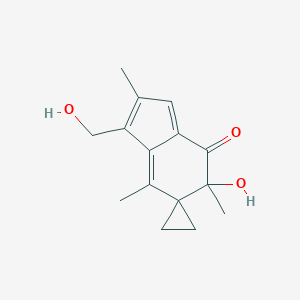

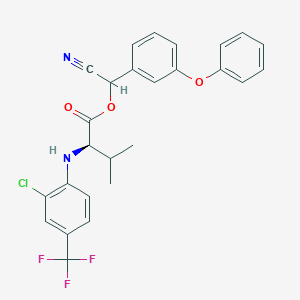

Benzo(a)pyrene-3-O-glucuronide (B(a)P-3-G) is a synthetic compound that has been used in various scientific research applications. It is a derivative of benzo(a)pyrene (B(a)P), a polycyclic aromatic hydrocarbon (PAH) found in cigarette smoke, car exhaust, and other combustion sources. B(a)P-3-G has been found to be a potent inhibitor of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a wide range of drugs. B(a)P-3-G has also been used in studies of the biochemical and physiological effects of B(a)P and its metabolites.

科学研究应用

环境毒理学

苯并(a)芘-3-O-葡萄糖醛酸苷因其在环境毒理学中的作用而受到研究,特别是在了解生态系统中苯并(a)芘 (BaP) 的生物利用度和积累方面。 研究集中在该化合物作为 BaP 的代谢物如何与土壤和植物特性相互作用,从而影响环境中 BaP 的植物利用度 .

癌症研究

在癌症研究中,苯并(a)芘-3-O-葡萄糖醛酸苷因其致突变潜力而意义重大。研究调查了其代谢物如何与 DNA 结合,从而导致突变并可能导致癌症。 该化合物的酶促水解及其与 DNA 的相互作用是研究的关键领域 .

生物强化

研究了该化合物在生物强化中的作用,以增强污染环境中 BaP 的降解。 已对微生物群落降解 BaP 的有效性进行了研究,苯并(a)芘-3-O-葡萄糖醛酸苷是评估降解过程的关键因素 .

药代动力学

了解苯并(a)芘-3-O-葡萄糖醛酸苷的药代动力学涉及研究其形成、分布、代谢和排泄。 这包括检查它是如何被 β-葡萄糖醛酸苷酶等酶处理,以及随后对身体的影响 .

酶相互作用研究

苯并(a)芘-3-O-葡萄糖醛酸苷与 β-葡萄糖醛酸苷酶和葡萄糖醛酸转移酶等各种酶之间的相互作用对于了解其代谢途径至关重要。 研究已经调查了长链脂肪酸等不同因素如何抑制这些酶促过程 .

分析化学

在分析化学中,苯并(a)芘-3-O-葡萄糖醛酸苷作为重要的分析标准,用于检测和定量生物样品中的 BaP 代谢物。 这有助于环境监测和评估暴露风险 .

未来方向

生化分析

Biochemical Properties

Benzo(a)pyrene-3-O-glucuronide interacts with various enzymes and proteins in biochemical reactions . For instance, it has been observed to affect the activity of several biochemical biomarkers such as catalase (CAT), gluthatione S-transferase (GST), and ethoxyresorufin-O-deethylase (EROD) in nematode species .

Cellular Effects

The effects of Benzo(a)pyrene-3-O-glucuronide on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Benzo(a)pyrene-3-O-glucuronide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo(a)pyrene-3-O-glucuronide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Benzo(a)pyrene-3-O-glucuronide vary with different dosages in animal models

Metabolic Pathways

Benzo(a)pyrene-3-O-glucuronide is involved in metabolic pathways, interacting with various enzymes or cofactors

Transport and Distribution

The transport and distribution of Benzo(a)pyrene-3-O-glucuronide within cells and tissues involve interactions with transporters or binding proteins

Subcellular Localization

The subcellular localization of Benzo(a)pyrene-3-O-glucuronide and its effects on activity or function are complex and depend on various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O7/c27-21-22(28)24(25(30)31)33-26(23(21)29)32-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-24,26-29H,(H,30,31)/t21-,22-,23+,24-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYHOQLSWMWVSY-TYUWDEHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209012 | |

| Record name | Benzo(a)pyrene-3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60262-81-9 | |

| Record name | Benzo(a)pyrene-3-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060262819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)